Pipernonaline
Overview
Description
Mechanism of Action
Target of Action
Pipernonaline, a piperine derivative, primarily targets insect pests and cancer cells . It has shown potent larvicidal activity against Aedes aegypti and Culex pipiens pallens . In the context of cancer, this compound has demonstrated antiprostate cancer activity by inhibiting the proliferation of androgen-dependent/independent LNCaP/PC-3 prostate cells .
Mode of Action
This compound interacts with its targets by acting as a neurotoxin in insects . It modifies axonal excitability, an effect initially described as "pyrethroid-like" . In cancer cells, this compound activates caspase-3, promoting procaspase-3/PARP cleavage . It also mediates reactive oxygen species (ROS) production, increases intracellular Ca(2+), and causes mitochondrial membrane depolarization .
Biochemical Pathways
This compound affects several biochemical pathways. In cancer cells, it influences the caspase-3 pathway, leading to apoptosis . It also impacts pathways related to ROS production and calcium signaling . In insects, this compound’s neurotoxic effect likely involves sodium current modulation .
Result of Action
The result of this compound’s action is the control of insect pests and potential therapeutic effects against prostate cancer . Its neurotoxic effects lead to the death of insect larvae , while its influence on caspase-3 and ROS pathways can lead to apoptosis in cancer cells .
Action Environment
The efficacy of this compound, like many natural compounds, can be influenced by environmental factors. For instance, the residual repellent effect of Piper nigrum, a source of this compound, was found to be much less under full sunlight . This suggests that environmental conditions such as light exposure could impact the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Pipernonaline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage within cells. Additionally, this compound has shown inhibitory effects on certain enzymes like cyclooxygenase, which is involved in inflammatory pathways . The compound’s ability to modulate these enzymes highlights its potential as an anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . In neuronal cells, this compound has demonstrated neuroprotective effects by reducing oxidative stress and improving cognitive function in animal models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the cellular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of their functions . For instance, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound induces apoptosis in cancer cells by increasing the levels of reactive oxygen species and activating the intrinsic apoptotic pathway . The compound also modulates gene expression by influencing the activity of transcription factors such as NF-κB and AP-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, this compound has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in animal models have demonstrated that this compound can maintain its therapeutic effects, such as improved cognitive function and reduced tumor growth, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has shown beneficial effects, such as reduced inflammation, improved cognitive function, and inhibition of tumor growth . At high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing its potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biosynthesis and degradation. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes facilitate the excretion of this compound and its metabolites from the body . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as glucose-6-phosphate dehydrogenase and pyruvate kinase . These effects on metabolic pathways contribute to the compound’s overall biological activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also actively transported by specific transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules and exert its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . This compound can also translocate to the nucleus, where it modulates gene expression by influencing the activity of transcription factors . Additionally, the compound’s localization in the mitochondria allows it to regulate mitochondrial function and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipernonaline can be synthesized through several methods. One common approach involves the extraction of the compound from the fruits of Piper longum using solvents like methanol. The extraction process is followed by purification steps such as column chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Piper longum fruits. The process includes:
Reflux Extraction: Using solvents like methanol to extract the compound.
Ultrasonic Extraction: Utilizing ultrasonic waves to enhance the extraction efficiency.
Supercritical Fluid Extraction: Employing supercritical fluids like carbon dioxide to extract this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Pipernonaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with altered biological activities .
Scientific Research Applications
Pipernonaline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of biopesticides due to its insecticidal properties.
Comparison with Similar Compounds
Piperine: Another piperidine alkaloid found in black pepper with similar anti-inflammatory and antitumor properties.
Piperanine: A related compound with insecticidal activity.
Piperoctadecalidine: Another piperidine alkaloid with insecticidal and acaricidal properties
Uniqueness of Pipernonaline: this compound is unique due to its combination of anti-inflammatory, antitumor, and insecticidal properties. Its ability to inhibit cancer cell growth and reduce inflammation makes it a valuable compound for medical research.
Properties
IUPAC Name |
(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnona-2,8-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6-7,10-13,16H,1-5,8-9,14-15,17H2/b10-6+,11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGRWSJBLGIBF-JMQWPVDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipernonaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88660-10-0 | |
Record name | Pipernonaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88660-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 88660-10-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pipernonaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 - 55.5 °C | |
Record name | Pipernonaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.